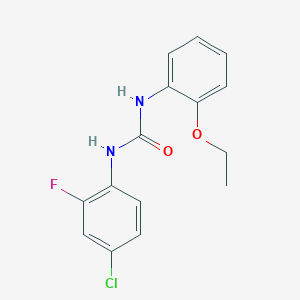
2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent for various diseases. In
Applications De Recherche Scientifique
2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has a wide range of potential applications in scientific research. One of the most promising applications is as a fluorescent probe. This compound has been shown to emit strong fluorescence, making it an ideal candidate for use in bioimaging and sensing applications. Additionally, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is not fully understood. However, it is believed that this compound interacts with cellular components, leading to changes in cellular signaling pathways. Additionally, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to inhibit the activity of certain enzymes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to inhibit the aggregation of beta-amyloid, a protein associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is its strong fluorescence, which makes it an ideal candidate for use in bioimaging and sensing applications. Additionally, this compound has been shown to have low toxicity, making it a safe option for use in lab experiments. However, one limitation of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is its limited solubility in aqueous solutions, which may impact its effectiveness in certain applications.
Orientations Futures
There are many potential future directions for research involving 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole. One area of interest is the development of this compound as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole and its potential interactions with cellular components. Finally, there is potential for the development of new fluorescent probes based on the structure of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole with improved properties for bioimaging and sensing applications.
Conclusion:
In conclusion, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is a compound with many potential applications in scientific research. This compound has unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent for various diseases. While there are limitations to its use in lab experiments, the future directions for research involving 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole are promising, and this compound has the potential to contribute to many areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole involves the reaction of 2-chloro-5-nitroaniline and 2-furan carboxylic acid hydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This method has been optimized to yield a high purity product with a good yield.
Propriétés
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O4/c13-9-4-3-7(16(17)18)6-8(9)11-14-15-12(20-11)10-2-1-5-19-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUARCVFOZNPMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5791322.png)
![N-cyclopentyl-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5791323.png)
![4-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5791328.png)
![N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5791335.png)

![7-isobutyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5791350.png)

![N-{2-[(4-methylphenyl)amino]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}acetamide](/img/structure/B5791358.png)
![7-[(3-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5791369.png)


![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)

![3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)